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n(6)-Isopentenyladenosine -

n(6)-Isopentenyladenosine

Catalog Number: EVT-1584194
CAS Number:
Molecular Formula: C15H21N5O4
Molecular Weight: 335.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(6)-isopentenyladenosine is a hydrocarbyladenosine in which adenosine is substituted at N-6 by an isopentenyl group. It has a role as a cytokinin. It is a hydrocarbyladenosine and an isoprenoid.
Source

N6-Isopentenyladenosine is primarily derived from the degradation of transfer RNA (tRNA) and can also be synthesized through enzymatic pathways in plants. The main enzyme involved in its biosynthesis is isopentenyl transferase, which catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate to adenosine monophosphate, resulting in the formation of N6-isopentenyladenosine .

Classification

N6-Isopentenyladenosine falls under several classifications:

  • Chemical Class: Modified nucleoside
  • Biological Role: Cytokinin, RNA modification
  • Occurrence: Found in various organisms including bacteria, fungi, and plants.
Synthesis Analysis

Methods

The synthesis of N6-Isopentenyladenosine can be achieved through both biological and chemical methods:

  1. Biological Synthesis:
    • The primary pathway involves the action of isopentenyl transferase on adenosine monophosphate, using dimethylallyl pyrophosphate as a substrate . This reaction leads to the formation of isopentenyladenosine-5'-monophosphate, which can subsequently be dephosphorylated to yield N6-isopentenyladenosine.
  2. Chemical Synthesis:
    • Chemical synthesis methods include post-synthetic modifications of oligoribonucleotides containing 6-methylthiopurine riboside or 2-methylthio-6-chloropurine riboside . These methods often involve complex multi-step reactions, including protection and deprotection steps, chromatography purification, and yield optimization.

Technical Details

The chemical synthesis typically utilizes techniques such as thin-layer chromatography for reaction monitoring and silica gel column chromatography for purification . The synthesis process can yield various derivatives of N6-isopentenyladenosine by modifying the ribose or base components.

Molecular Structure Analysis

Structure

N6-Isopentenyladenosine has a unique molecular structure characterized by:

  • An adenine base with an isopentenyl group attached at the nitrogen-6 position.
  • A ribose sugar linked to the adenine base.

The chemical formula for N6-isopentenyladenosine is C13H17N5O4C_{13}H_{17}N_5O_4, with a molecular weight of approximately 293.31 g/mol.

Data

  • Molecular Weight: 293.31 g/mol
  • Melting Point: Not extensively documented, but typically stable under physiological conditions.
  • Solubility: Soluble in water and polar organic solvents.
Chemical Reactions Analysis

Reactions

N6-Isopentenyladenosine participates in several significant reactions:

  1. Enzymatic Reactions: It acts as a substrate for various enzymes involved in RNA processing and modification.
  2. Chemical Transformations: Under specific conditions, it can undergo cyclization reactions mediated by iodine, altering its reactivity and properties .

Technical Details

The reactivity of N6-isopentenyladenosine allows for its use in bioorthogonal labeling techniques, facilitating the study of RNA modifications in living cells . The unique prenyl group enhances its interaction with other biomolecules, making it a valuable tool for biochemical research.

Mechanism of Action

Process

N6-Isopentenyladenosine influences cellular processes primarily through its role as an RNA modification. It enhances the stability and functionality of tRNA by affecting codon recognition during translation. Specifically, it has been shown to increase the specificity of endonuclease deoxyribozymes for cleaving modified RNA substrates .

Data

Research indicates that N6-isopentenyladenosine-modified tRNAs exhibit altered cleavage rates compared to unmodified counterparts, highlighting its importance in regulating RNA activity . The presence of this modification has been linked to improved fidelity in protein synthesis under certain cellular conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Stability: Generally stable within physiological pH ranges (pH 7.0–7.4).
  • Reactivity: The presence of the prenyl group allows for unique reactivity patterns not seen in unmodified adenosines.

Relevant analyses have shown that N6-isopentenyladenosine can act as a weak inhibitor of adenosine kinase, further emphasizing its biochemical significance .

Applications

Scientific Uses

N6-Isopentenyladenosine has several applications in scientific research:

  • RNA Modification Studies: Used extensively in studies investigating post-transcriptional modifications and their effects on gene expression.
  • Biochemical Assays: Serves as a substrate for enzymatic assays aimed at understanding RNA processing mechanisms.
  • Therapeutic Potential: Investigated for potential roles in plant growth regulation and as a model compound for developing new cytokinin-based therapies .
Introduction to N(6)-Isopentenyladenosine: Discovery and Biological Significance

Historical Context and Identification in tRNA Modifications

N⁶-isopentenyladenosine (i⁶A) was first isolated in 1966 from serine-specific tRNA in yeast and E. coli through pioneering work by Biemann and Hall [8]. This modified nucleoside features an isopentenyl moiety derived from dimethylallyl pyrophosphate (DMAPP) attached to the N⁶ position of adenosine. Early structural studies established i⁶A as a conserved modification at position 37 of tRNAs decoding UNN codons, adjacent to the anticodon loop [2] [6]. The enzymatic basis of i⁶A formation was later elucidated with the discovery of tRNA isopentenyltransferases (IPTases) across all domains of life—MiaA in bacteria, Mod5/Tit1 in yeast, and TRIT1 in mammals [3]. These enzymes recognize specific tRNA substrates via structural determinants in the anticodon loop and D-stem, facilitating the transfer of the isopentenyl group from DMAPP to adenosine-37 [2].

Table 1: Key Structural and Functional Attributes of i⁶A

PropertyDescriptionBiological Impact
Chemical nameN⁶-(Δ²-isopentenyl)adenosineDetermines hydrophobicity and base-stacking properties
Location in tRNAPosition 37 (3' to anticodon)Prevents frameshifting and stabilizes codon-anticodon pairing
Biosynthetic enzymetRNA isopentenyltransferase (TRIT1 in humans)Catalyzes DMAPP-adenosine coupling
Substrate tRNAstRNAs decoding UNN codons (e.g., tRNAᵀʸʳ, tRNAᵀʳᵖ)Affects translation of specific amino acid codons
Structural consequenceEnhanced base stacking rigidityMaintains anticodon loop geometry

Role in Post-Transcriptional RNA Processing and Epitranscriptomics

i⁶A profoundly impacts translational fidelity and efficiency through structural stabilization of the tRNA anticodon loop. By preventing non-canonical base pairing (e.g., U33-A37), i⁶A maintains the open architecture required for ribosomal A-site binding [2] [6]. Biochemically, the hydrophobic isopentenyl group enhances base stacking with codon nucleotides, particularly at the first position of mRNA codons starting with uridine [6]. This modification reduces translational frameshifting errors by 5- to 8-fold in eukaryotic models and optimizes translation elongation rates for specific codon sets [9]. Beyond tRNA, recent studies reveal that extracellular i⁶A is incorporated into rRNA via RNA polymerase I transcription in human cancer cells, suggesting unconventional roles beyond tRNA modification [1]. When added exogenously to cell cultures, i⁶A incorporates into 18S and 28S rRNAs, disrupting ribosome assembly and function [1]. This epitranscriptomic function positions i⁶A within the expanding landscape of RNA modifications regulating gene expression.

Evolutionary Conservation Across Eukaryotes and Prokaryotes

The i⁶A modification system exemplifies deep evolutionary conservation. Homologs of IPTases occur universally: MiaA in γ-proteobacteria, Mod5 in S. cerevisiae, gro-1 in C. elegans, and TRIT1 in mammals [2] [3]. Phylogenetic analyses indicate that TRIT1, the human IPTase, localizes to both mitochondria and cytoplasm, underscoring its dual role in organellar and nuclear-encoded tRNA modification [3] [9]. Crucially, the substrate recognition mechanism is preserved across taxa. Bacterial MiaA and human TRIT1 recognize analogous identity elements in tRNA substrates—notably, adenine at position 36 and specific D-loop interactions [2] [8]. This conservation extends to functional outcomes; loss of i⁶A causes comparable growth defects in yeast (S. cerevisiae) and Drosophila, including impaired mitochondrial function [9].

Table 2: Evolutionary Conservation of i⁶A Modification Machinery

Organism GroupIPTase HomologCellular CompartmentConserved tRNA Targets
Bacteria (e.g., E. coli)MiaACytoplasmtRNAᶜʸˢ, tRNAᵀʳᵖ, tRNAᵀʸʳ
Fungi (e.g., S. cerevisiae)Mod5/Tit1Cytoplasm, mitochondriatRNAᶜʸˢ, tRNAᵀʳᵖ, tRNAˢᵉʳ
Metazoa (e.g., H. sapiens)TRIT1Cytoplasm, mitochondriatRNAᵀʳᵖ, tRNAᵀʸʳ, tRNAˢᵉʳ
PlantsTRIT1 homologsCytoplasm, organellestRNAᵀʸʳ, tRNAᵀʳᵖ

Properties

Product Name

n(6)-Isopentenyladenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1

InChI Key

XKOPXXUOWZQFQE-SDBHATRESA-N

SMILES

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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